1-(1-phenylethyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-phenylethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBGXRMEQVITBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388898 | |
| Record name | Pyrrolidine, 1-(1-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17782-39-7 | |
| Record name | Pyrrolidine, 1-(1-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance of Pyrrolidine Scaffolds in Organic Synthesis
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of biologically active natural products and synthetic compounds. unibo.itresearchgate.netnih.gov Its prevalence in medicinal chemistry is underscored by its presence in numerous drugs approved by the U.S. Food and Drug Administration. nih.govfrontiersin.org The significance of the pyrrolidine scaffold stems from several key features:
Stereochemical Complexity: The non-planar, puckered nature of the saturated pyrrolidine ring allows for the creation of multiple stereocenters, contributing to the three-dimensional complexity of a molecule. This is crucial for achieving specific interactions with biological targets like enzymes and receptors. nih.gov
Synthetic Versatility: The pyrrolidine ring serves as a versatile building block in organic synthesis. It can be readily functionalized at various positions, allowing for the construction of diverse and complex molecular architectures. unibo.itresearchgate.net
Biological Activity: Pyrrolidine-containing compounds exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govfrontiersin.org
The development of new synthetic methods for creating substituted pyrrolidines, particularly in an enantiomerically pure form, remains an active area of research. researchgate.netresearchgate.net Techniques such as 1,3-dipolar cycloaddition reactions involving azomethine ylides are commonly employed to construct the pyrrolidine scaffold with high regio- and stereocontrol. rsc.orgacs.org
Importance of the 1 Phenylethyl Moiety in Chiral Design
The 1-phenylethyl group is a cornerstone in the field of asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule. researchgate.netmdpi.com Its importance lies in its role as a chiral auxiliary and as a component of chiral ligands and organocatalysts. researchgate.netmdpi.comvulcanchem.com
Chiral Auxiliaries: A chiral auxiliary is a temporary chemical attachment that directs a chemical reaction to favor the formation of one enantiomer over the other. The (R)- or (S)-1-phenylethylamine is a widely used and commercially available chiral auxiliary due to its effectiveness in inducing stereoselectivity in a variety of reactions, including alkylations, additions, and cyclizations. researchgate.netmdpi.combeilstein-journals.org After the desired stereochemistry is established, the auxiliary can be cleaved from the molecule.
Chiral Ligands and Catalysts: The 1-phenylethyl moiety is incorporated into the structure of numerous chiral ligands used in transition-metal-catalyzed asymmetric reactions. vulcanchem.comacs.org These ligands coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of the reaction. Furthermore, organocatalysts derived from 1-phenylethylamine (B125046) have proven effective in promoting various asymmetric transformations. researchgate.netnih.gov
The combination of the rigid, well-defined stereochemistry of the 1-phenylethyl group with its electronic properties makes it a powerful tool for controlling the three-dimensional arrangement of atoms in a molecule.
Overview of Current Academic Research Trajectories for 1 1 Phenylethyl Pyrrolidine
Stereoselective Approaches to this compound Scaffolds
The construction of stereochemically defined pyrrolidine rings is a central challenge in organic synthesis. For derivatives of this compound, stereoselectivity can be approached in two primary ways: by building the chiral pyrrolidine ring from achiral precursors using asymmetric catalysis, or by using the chiral 1-phenylethyl group to direct the formation of new stereocenters on the pyrrolidine ring.
Asymmetric Syntheses of Chiral Pyrrolidine Derivatives
The asymmetric synthesis of the pyrrolidine core is a well-developed field, with numerous methods applicable to the eventual synthesis of this compound analogues. These methods create the chiral centers on the pyrrolidine ring with high enantiomeric purity, often using chiral catalysts or auxiliaries that are later removed.
Key methodologies include:
Organocatalytic Michael Additions: Asymmetric Michael additions are a cornerstone for creating chiral pyrrolidines. For instance, research has demonstrated the synthesis of pyrrolidine-3-carboxylic acid derivatives through the organocatalytic enantioselective Michael addition of nitroalkanes to carboxylate-substituted enones, achieving high enantiomeric excess (up to 97% ee). These chiral building blocks can then be further elaborated.
[3+2] Cycloaddition Reactions: The reaction of metal-based azomethine ylides with olefins is a powerful method for constructing polysubstituted pyrrolidines. Catalytic systems, sometimes involving simple salts like calcium chloride dihydrate with chiral ligands, can facilitate asymmetric [3+2] cycloadditions between glycine (B1666218) Schiff bases and α,β-unsaturated compounds to yield highly functionalized pyrrolidines with excellent enantioselectivity. researchgate.net
Sulfinimine Chemistry: Chiral N-tert-butanesulfinimines are versatile intermediates for the asymmetric synthesis of nitrogen-containing compounds. acs.org Methodologies based on these auxiliaries allow for the stereoselective introduction of substituents onto the pyrrolidine scaffold. The choice of sulfinamide enantiomer or the specific reaction protocol can even allow for a stereodivergent synthesis, providing access to different diastereomers from the same starting materials. acs.org Enantiopure polyfunctionalized pyrrolidines are not only targets themselves but also serve as valuable chiral building blocks for more complex molecules. nih.gov
Diastereoselective Control in this compound Formation
When an enantiomerically pure 1-phenylethylamine (B125046) is used as a starting material, its stereocenter can effectively control the formation of new stereogenic centers on the pyrrolidine ring. This substrate-controlled diastereoselectivity is a common and powerful strategy.
Directed Alkylation: The chiral (R)- or (S)-1-phenylethyl group can direct the stereochemical course of alkylation reactions. In one approach, a pyrrolidin-2-one bearing a chiral 1-phenylethyl group on the nitrogen is deprotonated to form a chiral enolate. clockss.org The subsequent alkylation of this enolate occurs with high diastereoselectivity, as the bulky phenylethyl group blocks one face of the enolate, forcing the alkylating agent to approach from the less hindered side. The resulting 3,4-trans-disubstituted pyrrolidin-2-ones can then be reduced with reagents like lithium aluminum hydride (LAH) to furnish the corresponding chiral 3,4-trans-disubstituted pyrrolidines. clockss.org
Cascade Reactions: One-pot cascade reactions can assemble the pyrrolidine ring with multiple stereocenters in a single operation. A reported nitro-Mannich/hydroamination cascade, using a combination of base and gold(I) catalysis, yields substituted pyrrolidines bearing three stereocenters with good to excellent diastereoselectivity. rsc.org The stereochemical outcome is dictated by the precise orchestration of the catalytic cycles.
Chirality Induction in Lactam Formation: The (R)-1-phenylethyl group is known to induce chirality during reaction sequences. For example, in the synthesis of 1-(1-phenylethyl)pyrrolidin-2-one, the stereocenter on the phenylethyl group influences the cyclization step, favoring the formation of one diastereomer over the other.
Table 1: Examples of Diastereoselective Reactions
| Reaction Type | Chiral Influence | Key Reagents | Product | Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| Lactam Alkylation | (1'R)-1-phenylethyl group | n-BuLi, Alkyl Halide | (3R,4R)-Disubstituted Pyrrolidin-2-one | High | clockss.org |
| Nitro-Mannich/Hydroamination | Base and Gold(I) Catalysis | Nitroalkane, Alkyne, Amine | Polysubstituted Pyrrolidine | Good to Excellent | rsc.org |
Established and Emerging Synthetic Routes for this compound Analogues
Beyond stereoselective strategies, various established and novel methods are available for constructing the fundamental pyrrolidine ring of this compound and its derivatives.
Amine Alkylation and Cyclization Strategies
The most direct methods for forming the this compound scaffold involve the formation of two C-N bonds between the nitrogen of 1-phenylethylamine and a four-carbon unit.
N-Heterocyclization with Diols: A highly efficient method involves the ruthenium-catalyzed N-heterocyclization of primary amines with diols. Specifically, (S)-1-(1-phenylethyl)pyrrolidine has been synthesized by reacting (R)-1-phenylethylamine with 1,4-butanediol. researchgate.net This reaction, which proceeds via a "borrowing hydrogen" or "hydrogen-transfer" methodology, utilizes a ruthenium catalyst ([Ru(p-cymene)Cl₂]₂) with a phosphine (B1218219) ligand (DPEPhos). researchgate.net A key advantage of this method is that it proceeds with complete retention of the stereochemical integrity at the chiral center of the amine. researchgate.net
Intramolecular Aminoarylation: Palladium-catalyzed reactions can be used to form pyrrolidine rings through intramolecular C-N bond formation. For example, the cyclization of alkenes bearing an amino group and an aryl bromide can generate pyrrolidines in good yields and with excellent regioselectivity. acs.org
Ring Contraction of Pyridines: An emerging and innovative strategy involves the photo-promoted ring contraction of pyridines using a silylborane reagent. nih.gov This reaction proceeds through a series of photochemical and thermal steps, including a 1,2-silyl migration and a disrotatory ring-closing reaction, to transform the six-membered pyridine (B92270) ring into a five-membered pyrrolidine skeleton. nih.gov This represents a novel disconnection for accessing pyrrolidine building blocks from abundant starting materials. nih.gov
Ring-Closing Metathesis in Pyrrolidine Annulation
Ring-closing metathesis (RCM) is a powerful and versatile tool for the synthesis of cyclic compounds, including heterocycles. rsc.org Ring-closing enyne metathesis (RCEYM), a subclass of RCM, is particularly useful as it generates a conjugated diene moiety within the ring, which is a valuable functional handle for further transformations. rsc.orgorganic-chemistry.org
The synthesis of chiral pyrrolidine derivatives via RCEYM has been achieved using substrates that contain a basic nitrogen atom. organic-chemistry.org The general strategy involves preparing a precursor molecule that incorporates the N-(1-phenylethyl) group and is appended with both an alkene and an alkyne tether. The addition of a ruthenium catalyst, such as a Grubbs first- or second-generation catalyst, initiates the metathesis cascade, closing the ring to form the pyrrolidine derivative under mild conditions. organic-chemistry.org This method is atom-economical and compatible with various functional groups. organic-chemistry.org
Chiral Auxiliary Methodologies Utilizing 1-Phenylethylamine Derivatives
The 1-phenylethylamine (α-PEA) group is a "privileged" chiral auxiliary, meaning it is highly effective at inducing stereoselectivity in a wide range of chemical reactions. mdpi.comscilit.com In these methodologies, the α-PEA group is temporarily incorporated into a substrate to direct a stereoselective transformation and is subsequently removed to yield an enantiomerically pure product.
A prominent example involves the use of N-(1-phenylethyl)aziridine derivatives as versatile three-carbon chiral synthons. beilstein-journals.orgnih.govbeilstein-journals.org
Synthesis of the Auxiliary-Substrate: An N-(1-phenylethyl)aziridine-2-carboxylate is prepared. Although this synthesis initially produces a mixture of diastereomers, they can often be separated. nih.gov
Stereoselective Reaction: The chiral aziridine (B145994) then undergoes a reaction where the phenylethyl group directs the stereochemical outcome. For instance, a Michael addition of nitromethane (B149229) to an acrylate (B77674) derivative of the aziridine proceeds stereoselectively. beilstein-journals.org
Cyclization and Auxiliary Removal: The resulting intermediate can be induced to cyclize. For example, selective reduction of the nitro group can lead to an intramolecular cyclization, forming a pyrrolidin-2-one ring. beilstein-journals.org The final step involves the removal of the 1-phenylethyl chiral auxiliary, typically through hydrogenolysis, to afford the enantiomerically pure pyrrolidine derivative. beilstein-journals.org
This strategy has been applied to the synthesis of various biologically relevant compounds, demonstrating the power of the 1-phenylethyl group not just as a permanent component of the target molecule, but as a temporary and effective controller of stereochemistry. mdpi.combeilstein-journals.org
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (S)-1-(1-phenylethyl)pyrrolidine |
| (R)-1-phenylethylamine |
| 1,4-butanediol |
| 1-(1-Phenylethyl)pyrrolidin-2-one |
| (R)-5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carbaldehyde |
| 1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine |
| Pyrrolidine-3-carboxylic acid |
| N-tert-butanesulfinimine |
| Lithium aluminum hydride (LAH) |
| (1'R)-1-(1'-phenylethyl)pyrrolidin-2-one |
| N-(1-phenylethyl)aziridine-2-carboxylate |
| Nitromethane |
| [Ru(p-cymene)Cl₂]₂ |
Synthetic Exploration of Positional Isomers and Structurally Related Variants
The synthesis of positional isomers and structurally related variants of this compound has been an area of significant research, driven by the desire to understand structure-activity relationships and to develop novel compounds with specific properties. These synthetic efforts have explored modifications at various positions of the pyrrolidine ring and substitutions on the phenyl group.
Positional Isomers
The exploration of positional isomers, where the phenylethyl group is attached to different carbon atoms of the pyrrolidine ring, has led to the development of various synthetic strategies.
2-(1-Phenylethyl)pyrrolidine (B2484134):
The synthesis of 2-substituted pyrrolidines can be achieved through several routes. One common method involves the cyclization of an appropriate precursor. For instance, a direct synthesis of 2-substituted pyrrolidines has been reported through the reaction of carbonyl compounds, such as aromatic aldehydes, with 3-chloropropylamine. organic-chemistry.org This method provides a straightforward approach to constructing the pyrrolidine ring with the desired substituent at the 2-position.
Another versatile method for the asymmetric synthesis of 2-substituted pyrrolidines involves the addition of Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine. This approach offers high diastereoselectivity and is applicable to the preparation of a wide range of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields. rsc.org
Biocatalytic methods have also been employed for the enantioselective synthesis of 2-substituted pyrrolidines. For example, transaminases can be used to catalyze the cyclization of ω-chloroketones, providing access to both enantiomers of the desired product with high enantiomeric excess. acs.org
A new and direct synthesis of 2-substituted pyrrolidines, including nornicotine (B190312) analogs, has been developed from the reaction of aldehydes with 3-chloropropylamine. nih.gov
3-(1-Phenylethyl)pyrrolidine:
The synthesis of 3-substituted pyrrolidines often involves the functionalization of a pre-formed pyrrolidine ring or the cyclization of a suitably substituted precursor. A palladium-catalyzed hydroarylation of pyrrolines has been reported as a method to introduce aryl groups at the 3-position of the pyrrolidine ring. chemrxiv.org
The conjugate addition of lithium amides to α,β-unsaturated esters has been utilized in the diastereoselective synthesis of 3,4-substituted aminopyrrolidines. This method provides a stereoselective route to both anti- and syn-3-amino-4-alkylpyrrolidines. psu.edu
Furthermore, new N-Mannich bases derived from 3-(1-phenylethyl)-pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant properties. nih.gov This highlights the importance of the 3-substituted pyrrolidine scaffold in medicinal chemistry. A straightforward synthesis of 3-substituted pyrrolidines can also be achieved from the reaction of active methylene (B1212753) compounds, sarcosine, and formaldehyde. researchgate.net
Structurally Related Variants
A wide array of structurally related variants of this compound has been synthesized to explore the impact of various substituents on the compound's properties.
Substitutions on the Phenyl Ring:
The introduction of substituents on the phenyl ring of the 1-phenylethyl moiety has been a common strategy. For example, the synthesis of 1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine has been described. whiterose.ac.uk This is typically achieved by reacting 4-bromobenzaldehyde (B125591) with phenylethylamine to form a Schiff base, which is subsequently reduced. whiterose.ac.uk
Fluorinated analogs, such as 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (also known as fluorolintane) and its positional isomers, have been synthesized. chemrxiv.orgmdpi.com The synthesis of these compounds often involves a three-component reaction between a substituted benzyl (B1604629) bromide, an aldehyde, and an amine in the presence of activated zinc dust. chemrxiv.org
The synthesis of 2-(3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine has also been reported, involving the reaction of 2-(3-methoxyphenyl)pyrrolidine (B28105) with 2-bromoethylbenzene in the presence of potassium carbonate. nih.gov
Modifications of the Pyrrolidine Ring:
Structurally related variants with modifications on the pyrrolidine ring have also been extensively studied. This includes the synthesis of various pyrrolidinone derivatives. For example, (2S)-2-[2-oxo-4-(2-phenylethyl)-1-pyrrolidinyl]butanamide has been prepared as part of a series of 2-oxo-1-pyrrolidine derivatives. researchgate.net
The synthesis of 3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione has been achieved through the acid-catalyzed hydrolysis of (R)-9,9-dimethyl-7-(1-phenylethyl)-1,4-dioxa-7-azaspiro[4.4]nonan-8-one. psu.edu
Furthermore, the synthesis of N-aryl-substituted pyrrolidines can be accomplished through the successive reductive amination of diketones with anilines via iridium-catalyzed transfer hydrogenation. mdpi.com
The following table summarizes some of the synthetic methodologies for positional isomers and structurally related variants:
| Compound Type | Synthetic Method | Starting Materials | Key Features |
| 2-(1-Phenylethyl)pyrrolidine | Reaction with 3-chloropropylamine | Carbonyl compounds, 3-chloropropylamine | Direct construction of the pyrrolidine ring. organic-chemistry.orgnih.gov |
| Addition to N-tert-butanesulfinyl imine | Grignard reagents, γ-chlorinated N-tert-butanesulfinyl imine | High diastereoselectivity. rsc.org | |
| Biocatalytic cyclization | ω-chloroketones, transaminases | Enantioselective synthesis. acs.org | |
| 3-(1-Phenylethyl)pyrrolidine | Palladium-catalyzed hydroarylation | Pyrrolines, aryl halides | Introduction of aryl groups at the 3-position. chemrxiv.org |
| Conjugate addition of lithium amides | α,β-unsaturated esters, lithium amides | Diastereoselective synthesis of 3,4-substituted aminopyrrolidines. psu.edu | |
| Phenyl-Substituted Variants | Reductive amination | Substituted benzaldehydes, phenylethylamine | Introduction of substituents on the phenyl ring. whiterose.ac.uk |
| Three-component reaction | Substituted benzyl bromides, aldehydes, amines | Synthesis of fluorinated analogs. chemrxiv.org | |
| Pyrrolidinone Derivatives | Hydrolysis of spirocyclic precursors | Substituted 1,4-dioxa-7-azaspiro[4.4]nonan-8-ones | Synthesis of pyrrolidine-2,4-diones. psu.edu |
| N-Aryl-Substituted Pyrrolidines | Reductive amination of diketones | Diketones, anilines | Iridium-catalyzed transfer hydrogenation. mdpi.com |
Spectroscopic Techniques for Comprehensive Structural Confirmation
Spectroscopy is a cornerstone in the chemical analysis of this compound, offering profound insights into its molecular architecture. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information that, when combined, allows for a comprehensive structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assignment of its stereochemistry. nih.govresearchgate.net The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, quartet), and coupling constants (J) are crucial for determining the connectivity of atoms and their spatial relationships. rsc.org
In the ¹H NMR spectrum of this compound, the protons on the pyrrolidine ring and the phenylethyl group exhibit characteristic signals. rsc.org For instance, the methine proton (CH) of the phenylethyl group appears as a quartet due to coupling with the adjacent methyl (CH₃) protons. rsc.org The aromatic protons on the phenyl ring typically appear in the downfield region of the spectrum. rsc.org The diastereotopic protons of the pyrrolidine ring often show complex splitting patterns, which can be resolved using two-dimensional NMR techniques. The ability to assign separate chemical shifts to axial and equatorial protons is fundamental in confirming the conformation and stereochemistry of the molecule. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule, confirming the carbon skeleton. rsc.org The specific chemical shifts are indicative of the type of carbon (aliphatic, aromatic, or adjacent to a nitrogen atom).
Detailed NMR data for this compound is presented below:
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| ¹H NMR | Aromatic H | 7.34-7.27 | m |
| Aromatic H | 7.22-7.18 | m | |
| CH (phenylethyl) | 3.16 | q, J = 6.8 | |
| CH₂ (pyrrolidine) | 2.52-2.47 | m | |
| CH₂ (pyrrolidine) | 2.35-2.30 | m | |
| CH₂ (pyrrolidine) | 1.73-1.66 | m | |
| CH₃ (phenylethyl) | 1.31 | d, J = 6.8 | |
| ¹³C NMR | Aromatic C | 146.0 | - |
| Aromatic C | 128.9 | - | |
| Aromatic C | 127.8 | - | |
| Aromatic C | 127.1 | - | |
| CH (phenylethyl) | 65.5 | - | |
| CH₂ (pyrrolidine) | 53.0 | - | |
| CH₃ (phenylethyl) | 23.9 | - | |
| CH₂ (pyrrolidine) | 21.6 | - | |
| Data sourced from a study conducted in acetone-d6. rsc.org |
Infrared (IR) spectroscopy measures the vibrational transitions of molecules, providing a unique "fingerprint" that is characteristic of the compound's functional groups. libretexts.org For this compound, the IR spectrum confirms the presence of its key structural components: the pyrrolidine ring, the phenyl group, and aliphatic C-H bonds. nih.gov
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Phenyl Ring) |
| 3000-2850 | C-H Stretch | Aliphatic (Pyrrolidine, Ethyl) |
| 1600, 1480 | C=C Stretch | Aromatic Ring |
| 1470-1430 | C-H Bend | Aliphatic (CH₂) |
| 1350-1000 | C-N Stretch | Tertiary Amine (Pyrrolidine) |
| 900-675 | C-H Bend (Out-of-plane) | Aromatic Ring Substitution Pattern |
| Typical IR absorption ranges for the functional groups present. msu.edu |
Chromatographic Methods for Advanced Separation and Purity Profiling
Chromatography is essential for separating this compound from impurities, starting materials, and, crucially, its isomers. Both gas and liquid chromatography offer powerful means for purity assessment and isomer resolution.
Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For this compound and its analogues, GC is effective for assessing purity and can be used to separate positional isomers. sci-hub.senih.gov The choice of the capillary column and the oven temperature program are critical for achieving good separation. sci-hub.se However, it is important to note that some arylcycloalkylamine analogues can undergo thermal degradation during GC analysis, particularly when analyzed as hydrochloride salts, which may lead to the formation of artifacts. researchgate.net
A typical GC method for analyzing related diarylethylamine isomers involves a fused silica (B1680970) capillary column and a programmed temperature ramp to ensure the elution of the compounds. sci-hub.se
| Parameter | Condition |
| Column | DB-1 fused silica capillary (30 m x 0.32 mm i.d., 0.25 µm film) |
| Carrier Gas | Helium |
| Flow Rate | 2.5 mL/min |
| Injector Temperature | 240°C (Splitless mode) |
| Oven Program | 80°C for 2 min, then ramp to 290°C at 20°C/min, hold for 20 min |
| Example GC parameters used for the analysis of related fluorinated 1,2-diarylethylamine isomers. sci-hub.se |
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a premier technique for the separation of non-volatile compounds and is especially powerful for resolving stereoisomers. researchgate.net Since this compound is a chiral molecule, it can exist as a pair of enantiomers. The separation of these enantiomers is critical and is typically achieved using chiral stationary phases (CSPs). researchgate.net
Polysaccharide-based CSPs are widely used for the enantiomeric separation of small molecules in the pharmaceutical industry. researchgate.netresearchgate.net The choice of the mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like 2-propanol, is optimized to achieve baseline separation of the enantiomers. researchgate.net In addition to enantiomers, LC methods can also be developed to separate diastereomers and positional isomers of related compounds, with different column chemistries like phenyl-hexyl phases proving effective for resolving closely related structures. ljmu.ac.uk In some cases, derivatization with a chiral reagent can be used to form diastereomers that are more easily separated on a standard reversed-phase column. nih.gov
| Technique | Chiral Stationary Phase (CSP) / Column | Application |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak®) | Direct separation of enantiomers. researchgate.net |
| Chiral SFC | Polysaccharide-based | Enantioseparation of related pyrrolidin-2-one derivatives. researchgate.net |
| Reversed-Phase HPLC | Phenyl Hexyl | Separation of positional isomers of related diphenidine (B1206869) analogues. ljmu.ac.uk |
| Reversed-Phase HPLC (after derivatization) | C18 | Separation of diastereomeric derivatives formed with chiral reagents like (R)-(+)-1-phenylethyl isocyanate. nih.gov |
Mass Spectrometry (MS) for Molecular Fingerprinting and Isomer Discrimination
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, yields a "molecular fingerprint" that aids in structural elucidation. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a formidable tool for identifying and differentiating isomers. nih.gov
For this compound, electron ionization (EI) would produce a molecular ion peak (M⁺) corresponding to its molecular weight (175.27 g/mol ) and a series of fragment ions. nih.gov Softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) typically show a prominent protonated molecule [M+H]⁺. researchgate.netsci-hub.se
Tandem mass spectrometry (MS/MS) is particularly useful for distinguishing between isomers. nih.gov In this technique, the protonated molecule is isolated and fragmented, producing a product ion spectrum. Positional isomers often yield distinct product ion spectra, allowing for their unambiguous identification. sci-hub.senih.gov For example, in the analysis of related diarylethylamines, a diagnostic fragment ion at m/z 72, proposed to be the pyrrolidin-1-ium species, can help identify the pyrrolidine moiety. sci-hub.se
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure / Origin | Compound Context |
| 148.1 | 120 | [M+H - C₂H₄]⁺ | Fragmentation of the pyrrolidine ring |
| 148.1 | 106 | [C₇H₈N]⁺ | Phenyl-N fragment |
| 270 | 250 | [M+H - HF]⁺ | Loss of hydrogen fluoride |
| 270 | 72 | [C₄H₁₀N]⁺ | Pyrrolidin-1-ium species |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental composition. This technique is crucial for confirming the identity of synthesized compounds and for distinguishing between molecules with the same nominal mass but different elemental formulas.
In the analysis of this compound and its derivatives, HRMS provides high-accuracy mass measurements. For instance, the calculated mass for the protonated molecule of 1-(1-(3-chlorophenyl)ethyl)pyrrolidine, a related compound, is C12H17ClN [M+H]+: 210.10440, with the found value being 210.10426, demonstrating the precision of HRMS. rsc.org Similarly, for 1-(1-(thiophen-2-yl)ethyl)pyrrolidine, the calculated m/z for C10H16NS+ [M+H]+ was 182.09980, and the found value was 182.09961. rsc.org These examples highlight the capability of HRMS to provide exact mass measurements, which is a fundamental step in structural elucidation.
Diverse ionization techniques can be coupled with HRMS, such as electrospray ionization (ESI), which is commonly used for polar molecules. rsc.orgmdpi.combeilstein-journals.org
Table 1: Exemplary HRMS Data for this compound Analogs
| Compound | Formula | Calculated m/z [M+H]+ | Found m/z [M+H]+ | Reference |
| 1-(1-(3-chlorophenyl)ethyl)pyrrolidine | C12H17ClN | 210.10440 | 210.10426 | rsc.org |
| 1-(1-(thiophen-2-yl)ethyl)pyrrolidine | C10H16NS | 182.09980 | 182.09961 | rsc.org |
| (2S,5R)-5-{[(S)-1-Hydroxy-3-phenylpropan-2-yl]carbamoyl}-1-[(S)-1-phenylethyl]pyrrolidine-2-carboxylic acid | C23H29N2O4 | 397.2127 | 397.2139 | mdpi.com |
| (2S,5R)-Ethyl 5-{[(S)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl}-1-[(S)-1-phenylethyl]pyrrolidine-2-carboxylate | C25H33N2O4 | 425.2440 | 425.2458 | mdpi.com |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. This method provides detailed structural information and is particularly useful for differentiating isomers.
In the context of this compound and its analogs, MS/MS experiments reveal characteristic fragmentation patterns. For fluorinated analogs of this compound, collision-induced dissociation of the protonated molecule often leads to the loss of the pyrrolidine moiety. sci-hub.se For example, in the MS/MS analysis of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (2-F-DPPy), the base peak at m/z 199 is proposed to arise from the loss of pyrrolidine from the protonated molecule. sci-hub.se Another diagnostic fragment ion observed is m/z 72, which is suggested to represent the pyrrolidin-1-ium species. sci-hub.se
The fragmentation pathways can be influenced by the position of substituents, which is key for isomer differentiation. Studies on related compounds like diphenidine (1-(1,2-diphenylethyl)piperidine) and its pyrrolidine analog have shown the formation of distinct iminium ions that are diagnostic for the respective amine ring. ljmu.ac.uk
Table 2: Key Fragment Ions in MS/MS of this compound Analogs
| Precursor Ion | Key Fragment Ion (m/z) | Proposed Structure/Loss | Reference |
| [2-F-DPPy + H]+ | 199 | Loss of pyrrolidine | sci-hub.se |
| [2-F-DPPy + H]+ | 72 | Pyrrolidin-1-ium ion | sci-hub.se |
| [Diphenidine + H]+ | 174 | Benzyl-piperidine moiety | sci-hub.se |
| [DPPy + H]+ | 160 | Non-fluorinated analog fragment | sci-hub.se |
Chemical Ionization Mass Spectrometry for Isomer Differentiation
Chemical ionization (CI) is a soft ionization technique that typically produces less fragmentation than electron ionization (EI), resulting in a prominent protonated molecule [M+H]+. This characteristic is advantageous for determining the molecular weight of a compound.
For positional isomers of substituted this compound analogs, CI-MS has proven to be a valuable tool for differentiation. researchgate.netnih.govljmu.ac.uk For instance, in the analysis of fluorinated 1,2-diarylethylamine isomers, GC-CI-MS confirmed the presence of the protonated molecules and also adducts with the methane (B114726) reagent gas, such as [M+29]+ and [M+41]+. sci-hub.se
Furthermore, tandem mass spectrometry of ions generated by CI can provide unique fragmentation patterns that allow for the distinction between isomers. The analysis of the [M+H–HF]+ species in fluorinated analogs using GC-CI-triple quadrupole tandem mass spectrometry has been shown to be particularly effective for isomer differentiation. sci-hub.senih.govljmu.ac.uk This method revealed distinct product ion mass spectra for each of the six investigated racemic isomers of fluorolintane. sci-hub.se
Table 3: Diagnostic Ions in CI-MS of this compound Analogs
| Compound/Isomer Set | Ionization Method | Diagnostic Ion (m/z) | Significance | Reference |
| Fluorinated 1,2-diarylethylamines | GC-CI-MS (Methane) | [M+H]+ (270) | Protonated molecule | sci-hub.se |
| Fluorinated 1,2-diarylethylamines | GC-CI-MS (Methane) | [M+29]+ (298) | Methane adduct | sci-hub.se |
| Fluorinated 1,2-diarylethylamines | GC-CI-MS (Methane) | [M+41]+ (310) | Methane adduct | sci-hub.se |
| Fluorinated 1,2-diarylethylamines | GC-CI-MS/MS | [M+H–HF]+ | Precursor for isomer-specific fragmentation | sci-hub.senih.govljmu.ac.uk |
| Fluorinated 1,2-diarylethylamines | CI-MS | 72 | Pyrrolidin-1-ium ion | sci-hub.se |
X-ray Crystallography for Definitive Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about the absolute configuration of chiral centers.
For derivatives of this compound, X-ray crystallography has been instrumental in confirming their stereochemistry. evitachem.com For example, the absolute configurations of diastereomerically pure forms such as (4S,1'S)-4-Ethyl-1-(phenylethyl)pyrrolidin-2-one and (4R,1'S)-4-Ethyl-1-(phenylethyl)pyrrolidin-2-one were confirmed using this technique. In another study, the stereochemistry of diastereomeric 4-[1-(hydroxyimino)ethyl]-1-(1-phenylethyl)-2-pyrrolidinones was unambiguously determined by X-ray crystallographic analysis of suitable crystals. umich.edu
The crystal structure of (2R,3S,4S)-3-Hydroxy-4-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-2-methanol revealed that the pyrrolidine ring adopts an envelope conformation. evitachem.com The absolute configuration of (3aR,6aR)-1-Phenyl-5-[(R)-1-phenylethyl]-3-[4-(trifluoromethyl)phenyl]hexahydro-pyrrolo[3,4-d]isoxazole-4,6-dione was also determined by X-ray crystallography. researchgate.net
Table 4: Crystallographic Data for this compound Derivatives
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| (4R,1'S)-4-Ethyl-1-(phenylethyl)pyrrolidin-2-one | Not specified | P2 1 | Confirmed absolute configuration | |
| Diastereomers of 4-[1-(hydroxyimino)ethyl]-1-(1-phenylethyl)-2-pyrrolidinone | Not specified | Not specified | Unambiguous determination of stereochemistry at C4 | umich.edu |
| (2R,3S,4S)-3-Hydroxy-4-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-2-methanol | Not specified | Not specified | Envelope conformation of the pyrrolidine ring | evitachem.com |
| (2R,3R)-1-(4-Chlorophenyl)-2-[(S)-2-nitro-1-phenylethyl]-3-phenylpentan-1-one | Not specified | Not specified | Three contiguous chiral centers with R, R, S configuration | iucr.org |
Mechanistic Investigations of Reactions Involving 1 1 Phenylethyl Pyrrolidine Scaffolds
Reaction Pathway Elucidation for Pyrrolidine (B122466) Ring Transformations
The transformation of the pyrrolidine ring within the 1-(1-phenylethyl)pyrrolidine framework can proceed through several intricate pathways, often dictated by the reagents and conditions employed. One notable transformation is the palladium-catalyzed carboamination of N-protected γ-aminoalkenes, which provides a powerful method for constructing substituted pyrrolidines. nih.gov
A proposed catalytic cycle for these pyrrolidine-forming reactions initiates with the oxidative addition of an aryl bromide to a Pd(0) catalyst. nih.gov This is followed by the formation of a palladium(aryl)(amido) complex through reaction with the amine substrate and a base. nih.gov Subsequent intramolecular syn-aminopalladation of the alkene furnishes a palladium-containing intermediate, which then undergoes C-C bond-forming reductive elimination to yield the final pyrrolidine product. nih.gov
Interestingly, the regioselectivity of these transformations can be influenced by the geometry of the starting alkene. For instance, the reaction of an N-protected (Z)-alkene with 2-bromochlorobenzene unexpectedly yields the 2-(1-phenylethyl)pyrrolidine (B2484134) regioisomer, a result not readily explained by alternative mechanisms involving carbopalladation. nih.gov This observation underscores the subtle electronic and steric factors that govern the reaction pathway.
Studies on Cyclization and Ring Contraction Mechanisms
The this compound scaffold can participate in elegant cyclization and ring contraction reactions, leading to the formation of other valuable cyclic structures.
Cyclization Reactions:
Intramolecular cyclization is a key strategy for constructing polycyclic systems containing the pyrrolidine ring. For example, N-phenacyl enaminones derived from pyrrolidine-2-thiones can undergo acid-induced cyclization to form 2,3-dihydro-1H-pyrrolizines. arkat-usa.org This transformation highlights the utility of the enaminone functionality as a precursor for building fused heterocyclic systems. arkat-usa.org
Furthermore, palladium-catalyzed carboamination reactions of N-substituted γ-aminoalkenes provide a direct route to substituted pyrrolidines through a cyclization process that forms both a C-N and a C-C bond. nih.gov These reactions can generate up to two new stereocenters, making them highly valuable in asymmetric synthesis. nih.gov
Ring Contraction Mechanisms:
The contraction of the pyrrolidine ring to form smaller cyclic structures, such as cyclobutanes, represents a fascinating and synthetically useful transformation. One studied mechanism involves the treatment of a pyrrolidine derivative with an in situ generated iodonitrene species, leading to the formation of a reactive 1,1-diazene intermediate. acs.org This intermediate can then extrude nitrogen to form a 1,4-biradical, which subsequently undergoes intramolecular cyclization to yield the cyclobutane (B1203170) product. acs.org The stereospecificity of this ring contraction suggests a rapid C-C bond formation from the singlet 1,4-biradical. acs.org
Another approach to pyrrolidine ring contraction involves a photo-promoted reaction of pyridines with silylborane, which proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. osaka-u.ac.jpnih.gov This method provides access to pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov
The table below summarizes key aspects of these mechanistic studies.
| Transformation | Key Intermediates | Mechanistic Highlights | Resulting Structure |
| Pd-Catalyzed Carboamination | Pd(0) catalyst, Palladium(aryl)(amido) complex | Oxidative addition, syn-aminopalladation, reductive elimination | Substituted Pyrrolidines |
| Acid-Induced Cyclization | N-phenacyl enaminones | Intramolecular cyclization of enaminone | 2,3-Dihydro-1H-pyrrolizines |
| Ring Contraction via Nitrene | 1,1-Diazene, 1,4-Biradical | Electrophilic amination, nitrogen extrusion, intramolecular cyclization | Cyclobutanes |
| Photo-Promoted Ring Contraction | 2-Silyl-1,2-dihydropyridine, Vinylazomethine ylide | Photochemical or thermal silyl (B83357) migration | 2-Azabicyclo[3.1.0]hex-3-ene |
Investigation of Nucleophilic Reactivity and Addition Reactions
The nitrogen atom of the this compound ring possesses nucleophilic character, enabling it to participate in a variety of addition and substitution reactions. The nucleophilicity of pyrrolidine can be quantified and has been shown to be significantly influenced by the solvent environment. nih.govresearchgate.net
Studies on the reactions of pyrrolidine with electrophilic species, such as 2-methoxy-3-X-5-nitrothiophenes, have been used to determine its nucleophilicity parameters according to Mayr's equation. researchgate.net These investigations reveal that the nucleophilic addition step is often the rate-limiting step in SNAr mechanisms. researchgate.net
The this compound moiety can also be introduced into molecules through nucleophilic addition reactions. For example, the synthesis of 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid involves the nucleophilic addition of 2-phenylethylamine to itaconic acid, followed by cyclization.
Furthermore, the pyrrolidine ring itself can be constructed via reactions involving nucleophilic attack. The alkylation of certain precursors followed by ring-closing metathesis is a strategy employed in the synthesis of pyrrolidine-based compounds. beilstein-journals.org
The table below provides examples of reactions driven by the nucleophilicity of the pyrrolidine nitrogen.
| Reaction Type | Electrophile | Key Mechanistic Feature | Product Type |
| SNAr Reaction | 2-Methoxy-3-X-5-nitrothiophenes | Rate-limiting nucleophilic addition | Substituted Thiophenes |
| Michael Addition/Cyclization | Itaconic Acid | Nucleophilic addition to an α,β-unsaturated carbonyl system | 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid |
| Alkylation/Ring-Closing Metathesis | Alkyl Halides | Initial N-alkylation followed by intramolecular olefin metathesis | Substituted Pyrrolidines |
Influence of Solvent and Reaction Kinetics on this compound Chemistry
The solvent plays a crucial role in dictating the rate and outcome of reactions involving the this compound scaffold. The nucleophilicity of pyrrolidine, a key factor in its reactivity, is strongly solvent-dependent. nih.gov For instance, the nucleophilicity parameter (N) of pyrrolidine has been shown to increase significantly when moving from a protic solvent like methanol (B129727) to an aprotic solvent like acetonitrile (B52724). nih.govresearchgate.net
Kinetic studies on the reactions of pyrrolidine with various electrophiles have been conducted to quantify these solvent effects. nih.gov In mixtures of methanol and acetonitrile, the nucleophilicity of pyrrolidine evolves linearly with the acetonitrile content up to a certain percentage, after which the relationship becomes non-linear. nih.gov This behavior is attributed to the specific solvation of the pyrrolidine by the different solvent molecules. nih.gov
The dielectric constant of the solvent also has a pronounced effect on the rates of ionic reactions. dalalinstitute.com For reactions between ions, a linear relationship is often observed between the logarithm of the rate constant and the reciprocal of the dielectric constant. dalalinstitute.com
The temperature is another critical factor influencing reaction kinetics. As expected, reaction rates generally increase with increasing temperature, following the Arrhenius equation. ajgreenchem.com Kinetic investigations at different temperatures allow for the determination of activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), which provide further mechanistic insights. ajgreenchem.com
The table below illustrates the impact of solvent and temperature on reaction kinetics.
| Parameter | Influence on Reaction | Method of Study |
| Solvent Polarity/Type | Affects nucleophilicity and reaction rates. | Kinetic studies using UV-Vis spectrophotometry, determination of Mayr's nucleophilicity parameters. |
| Solvent Dielectric Constant | Influences the rate of ionic reactions. | Plotting the logarithm of the rate constant versus the reciprocal of the dielectric constant. |
| Temperature | Reaction rates typically increase with temperature. | Arrhenius and Eyring plots to determine activation parameters. |
Role of 1 1 Phenylethyl Pyrrolidine in Asymmetric Catalysis and Chiral Auxiliary Applications
Design and Synthesis of 1-(1-phenylethyl)pyrrolidine-Based Ligands
The design of effective chiral ligands is a cornerstone of asymmetric catalysis, and derivatives of this compound are prominent in this area. unibo.itresearchgate.net The synthetic strategies for these ligands are diverse, often involving the modification of the pyrrolidine (B122466) ring or the introduction of additional functional groups to create a well-defined chiral environment around a metal center. beilstein-journals.orgmdpi.com The pyrrolidine scaffold itself is a common structural motif in many ligands and organocatalysts. unibo.itnih.gov
A common synthetic approach involves creating amide or amine linkages with other chiral or functional moieties. For instance, prolinamide derivatives, such as (2S,4R)-4-hydroxy-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide, are synthesized from proline derivatives and (S)-1-phenylethylamine. nih.govresearchgate.net These syntheses often employ standard peptide coupling reagents. unibo.it Another strategy involves the N-alkylation of pyrrolidine with a substituted 1-phenylethyl group, as seen in the synthesis of 1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine. This can be achieved through the reaction of a substituted benzaldehyde (B42025) with phenylethylamine to form a Schiff base, which is subsequently reduced.
More complex ligands for metal catalysis are also prepared from this compound precursors. Ferrocene-based phosphine-phosphoramidite ligands incorporating a pyrrolidine moiety have been designed and synthesized for rhodium-catalyzed hydrogenations. mdpi.com The synthesis can involve multiple steps, including Friedel-Crafts acylation, enantioselective reduction, and subsequent functionalization to introduce the phosphine (B1218219) groups. mdpi.com Furthermore, new enantiopure pyrrolidine-based sulfides bearing additional nitrogen donors have been developed, starting from pyrrolidine-derived alcohols and involving nucleophilic substitution to introduce the thioether functionality. semanticscholar.org The versatility of the pyrrolidine structure allows for late-stage derivatization, enabling access to a diverse set of analogues from a key intermediate. beilstein-journals.org
Application as Organocatalysts in Enantioselective Transformations
The pyrrolidine ring is a privileged structure in organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. unibo.itthieme-connect.com Ligands derived from this compound have proven to be effective organocatalysts, particularly in fundamental carbon-carbon bond-forming reactions. mun.ca
Stereoselective Aldol (B89426) Reactions
In the realm of asymmetric aldol reactions, which are crucial for constructing complex molecules, this compound-based organocatalysts have demonstrated significant utility. nih.gov Prolinamide derivatives are particularly noteworthy. For example, (2S,4R)-4-hydroxy-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide has been used as an efficient organocatalyst for direct asymmetric aldol reactions. nih.govresearchgate.net
Research has shown that these catalysts can promote reactions between various aldehydes and ketones with high yields and stereoselectivities. researchgate.net In a study involving the reaction of 4-nitrobenzaldehyde (B150856) and cyclohexanone (B45756), the use of 10 mol% of (2S,4R)-4-hydroxy-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide under solvent-free conditions resulted in the aldol product with over 99% yield, 95% enantiomeric excess (ee), and an anti/syn ratio of 88:12. researchgate.net The catalyst's structure, combining the pyrrolidine scaffold with the chiral (S)-1-phenylethylamine moiety and a hydroxyl group, is crucial for its high performance. nih.govresearchgate.net Dipeptide-like organocatalysts incorporating (S)-1-phenylethylamine have also been successfully applied in direct aldol reactions in brine, achieving good yields and moderate to good enantioselectivities with low catalyst loading (1 mol%). rsc.org
Table 1: Performance of this compound-Based Catalysts in Aldol Reactions
| Catalyst | Aldehyde | Ketone | Conditions | Yield (%) | dr (anti:syn) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| (2S,4R)-4-Hydroxy-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide | 4-Nitrobenzaldehyde | Cyclohexanone | Solvent-free, 15°C, 18h | >99 | 88:12 | 95 (anti) | researchgate.net |
| (S)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide (14f) | 4-Nitrobenzaldehyde | Cyclohexanone | Brine, rt | 91 | 99:1 | 88 (anti) | rsc.org |
| (S)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide (14f) | 4-Nitrobenzaldehyde | Acetone | Brine, rt | 82 | - | 67 | rsc.org |
Asymmetric Michael Addition Reactions
Asymmetric Michael addition is another fundamental C-C bond-forming reaction where this compound derivatives serve as effective organocatalysts. mun.caarkat-usa.org These reactions typically proceed via enamine catalysis, where the chiral secondary amine catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine, which then attacks the Michael acceptor. thieme-connect.commun.ca
Pyrrolidine-based organocatalysts have been successfully employed in the Michael addition of ketones and aldehydes to nitroalkenes, generating synthetically useful γ-nitro ketones with two contiguous stereocenters. mun.caresearchgate.net The use of co-catalysts, such as a Brønsted acid, is often beneficial, leading to products with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. mun.ca For instance, a pyrrolidine-based carbamate (B1207046) organocatalyst has been tested in the asymmetric Michael addition reaction in an aqueous environment, affording products with moderate to good enantioselectivity. arkat-usa.org The choice of the Michael donor is also important, with cyclohexanone generally performing better than cyclopentanone (B42830) or acetone. arkat-usa.org The development of new pyrrolidine-based organocatalysts with bulky substituents at the C2 position has led to enantioselectivities up to 85% ee in the Michael addition of aldehydes to nitroolefins. researchgate.net
Table 2: Performance of this compound-Based Catalysts in Michael Additions
| Catalyst Type | Donor | Acceptor | Conditions | Yield (%) | dr (syn:anti) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pyrrolidine-based diamines/triamines | Cyclic Ketones | Nitroalkenes | With protic acid | High | up to 50:1 | up to 99 | mun.ca |
| Pyrrolidine-2-ylmethyl-carbamic acid isobutyl ester | Cyclohexanone | β-Nitrostyrenes | Brine, with 4-nitrobenzoic acid | up to 97 | up to 97:3 | up to 94 | arkat-usa.org |
| C2-bulky substituted pyrrolidine | Aldehydes | Nitroolefins | - | - | - | up to 85 | researchgate.net |
| tert-Butyl l-proline (B1679175) imidate | Cyclohexanone | β-Nitrostyrene | With benzoic acid | - | - | 60 | thieme-connect.com |
Utilization in Metal-Catalyzed Asymmetric Hydrogenation Processes
Beyond organocatalysis, ligands derived from this compound are valuable in transition metal-catalyzed asymmetric hydrogenation. mdpi.com This process is a powerful method for producing chiral compounds from prochiral unsaturated substrates like olefins, ketones, and imines. acs.org The ligand's structure is critical for creating a chiral coordination sphere around the metal, which dictates the stereochemical outcome of the hydrogenation.
A series of chiral pyrrolidine-substituted ferrocene-derived ligands have been designed for use in rhodium-catalyzed asymmetric hydrogenation. mdpi.com A notable example is a BINOL-substituted phosphine-phosphoramidite ligand that possesses planar, central, and axial chirality. mdpi.com This ligand, when complexed with rhodium, demonstrated exceptional performance in the hydrogenation of dehydroamino acid esters and α-aryl enamides, achieving full conversions and excellent enantioselectivities of up to >99.9% ee and 97.7% ee, respectively. mdpi.com The combination of the ferrocene (B1249389) backbone, the pyrrolidine unit, and the chiral 1-phenylethyl group contributes to the formation of a highly effective and selective catalytic system. mdpi.com The electronic properties of the ligand can be tuned, for instance, by introducing electron-poor aryl groups, which can further enhance enantioselectivity. mdpi.com
Chiral Amine-Borane Complexes in Asymmetric Reduction
Chiral amine-borane complexes represent another facet of the application of this compound in asymmetric synthesis. These complexes are effective reagents for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. rsc.orgresearchgate.net
Borane (B79455) complexes of various chiral amines, including (–)-2-phenyl-1-(1-phenylethyl)pyrrolidine, have been prepared and utilized to reduce prochiral aromatic ketones. rsc.orgresearchgate.net These reductions are often carried out in the presence of a Lewis acid, such as BF₃·OEt₂, which acts as a catalyst. rsc.orgresearchgate.net The enantiomeric excesses achieved with these systems can be moderate, with reported values in the range of 10–57% ee. rsc.orgresearchgate.net For example, the asymmetric reduction of acetophenone (B1666503) catalyzed by a specific chiral amine·BF₃ complex with N,N'-diethylaniline–BH₃ as the reducing agent yielded 1-phenylethyl alcohol with 51% ee. rsc.orgresearchgate.net A proposed transition state involves a complex of the chiral amine, BF₃, the borane reducing agent, and the ketone substrate, where the chiral amine dictates the facial selectivity of the hydride transfer. rsc.orgresearchgate.net The development of novel phosphinamide catalysts has also been explored for the asymmetric reduction of ketones by borane. acs.org
Influence of the 1-Phenylethyl Group on Stereocontrol and Enantioselectivity
The 1-phenylethyl group is a critical component for inducing chirality and achieving high stereocontrol in reactions catalyzed by this compound derivatives. Its influence stems from its inherent chirality and significant steric bulk, which work in concert to create a highly differentiated three-dimensional space around the catalytic active site.
In organocatalyzed aldol reactions, the presence of the (S)-1-phenylethylamine moiety in prolinamide catalysts has been shown to positively influence the enantioselectivity of the aldol product. nih.govresearchgate.net The combination of the chiral amine and other structural features, like a trans-hydroxyl group on the pyrrolidine ring, leads to enhanced stereochemical outcomes. nih.govresearchgate.net Similarly, in dipeptide-like organocatalysts, the stereogenic center of the terminal 1-phenylethylamine (B125046) plays a crucial role; using an achiral terminal amine leads to a decrease in the enantioselectivity of the aldol product. rsc.org
In asymmetric Michael additions, the steric hindrance provided by the 1-phenylethyl group is also key. For instance, in copper-catalyzed conjugate additions using phosphoramidite (B1245037) ligands, the introduction of a sterically demanding (R,R)-bis(1-phenylethyl)amine moiety resulted in a "matched" combination with the chiral binaphthol backbone, leading to exceptionally high enantioselectivities (up to 98% ee). rug.nl Even a "mismatched" pairing still afforded significant enantioselectivity, highlighting the powerful directing effect of the bis(1-phenylethyl)amine group. rug.nl
The steric bulk of the 1-phenylethyl group is also leveraged in other contexts. In the design of molecules with orientational chirality, a (R)-4-N-(1-phenylethyl)amide group was found to be much bulkier than a methyl group, effectively restricting the rotation around a single bond due to the phenyl ring on the amide pointing towards the chiral center. frontiersin.org In the asymmetric reduction of ketones, the chiral environment created by ligands such as (–)-2-phenyl-1-(1-phenylethyl)pyrrolidine is directly responsible for the enantioselective transfer of hydride from the borane reagent to the ketone. rsc.orgresearchgate.net The specific configuration and steric profile of the 1-phenylethyl group dictate the preferred transition state, thereby controlling the absolute configuration of the resulting alcohol. rsc.orgresearchgate.net
Derivatization and Functionalization Strategies for 1 1 Phenylethyl Pyrrolidine Analogues
Chemical Modification of the Pyrrolidine (B122466) Nitrogen Atom
The nitrogen atom of the pyrrolidine ring is a common site for chemical modification due to its nucleophilicity. These modifications can alter the compound's steric bulk, and electronic properties.
N-Alkylation and N-Acylation:
N-alkylation introduces an alkyl group onto the nitrogen atom. One common method is the ruthenium-catalyzed N-alkylation, also known as the "borrowing hydrogen" methodology. researchgate.net This process involves the reaction of a secondary amine like pyrrolidine with an alcohol, such as 1-phenylethanol, in the presence of a ruthenium catalyst. wiley-vch.de The reaction proceeds by the catalyst temporarily "borrowing" hydrogen from the alcohol to form a ketone, which then reacts with the amine, followed by the return of the hydrogen to form the N-alkylated product. researchgate.net
Reductive amination is another effective strategy for N-alkylation. beilstein-journals.org This involves reacting the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride to form a new carbon-nitrogen bond. beilstein-journals.org
N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acyl chloride or anhydride, to form an amide. orientjchem.org Similarly, reaction with a sulfonyl chloride yields a sulfonamide. These reactions can significantly alter the electronic properties of the nitrogen atom, removing its basic character. beilstein-journals.org For instance, N-acylation of various amines and sulfonamides can be achieved efficiently under ultrasound irradiation. orientjchem.org
Table 1: Methods for Chemical Modification of the Pyrrolidine Nitrogen Atom
| Modification Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Ruthenium-Catalyzed N-Alkylation | Alcohol (e.g., 1-phenylethanol), [Ru3(CO)12] catalyst, ligand, tert-amylalcohol, 120-140 °C | Tertiary Amine | wiley-vch.de |
| Reductive Amination | Aldehyde, Sodium Cyanoborohydride (NaBH3CN), Acetic Acid, Methanol (B129727), 60 °C | Tertiary Amine | beilstein-journals.org |
| N-Acetylation | Acetic Acid, HATU, DIPEA, DMF, room temperature | Acetamide | beilstein-journals.org |
Introduction of Diverse Substituents onto the Pyrrolidine Ring
Functionalizing the carbon skeleton of the pyrrolidine ring allows for the introduction of diverse substituents, leading to a wide range of structural analogues.
One approach involves the alkylation of a pyrrolidin-2-one precursor. clockss.org By treating a chiral pyrrolidin-2-one with a strong base like n-butyllithium (n-BuLi), an enolate is formed, which can then be attacked by an alkylating agent (e.g., benzyl (B1604629) bromide) to introduce a substituent at the C3 position. clockss.org The resulting substituted pyrrolidin-2-one can then be reduced to the corresponding substituted pyrrolidine.
Another powerful strategy is the construction of the pyrrolidine ring from functionalized precursors. For example, syntheses starting from N-(1-phenylethyl)aziridine derivatives allow for the creation of various substituted pyrrolidines. beilstein-journals.org Ring-opening of the aziridine (B145994) followed by cyclization can introduce substituents at different positions on the pyrrolidine ring. beilstein-journals.org Similarly, the use of (S)-α-methylbenzylamine as a chiral auxiliary allows for the synthesis and separation of diastereomeric 4-substituted-2-pyrrolidinones, which can be further reduced and elaborated into stereochemically pure 3-(1-aminoethyl)pyrrolidines. umich.edu
Recent methods also include the photo-promoted ring contraction of pyridines using silylborane to generate highly functionalized pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can serve as synthons for further modification. nih.gov
Table 2: Strategies for Introducing Substituents onto the Pyrrolidine Ring
| Strategy | Key Intermediate/Precursor | Position(s) Functionalized | Example of Introduced Substituent | Reference |
|---|---|---|---|---|
| Alkylation of Pyrrolidin-2-one | Pyrrolidin-2-one enolate | C3 | Benzyl, Ethyl | clockss.org |
| Cyclization from Aziridine | N-(1-Phenylethyl)aziridine ester | C2, C3 | Acetyl, Hydroxypropyl | beilstein-journals.org |
| Chiral Auxiliary Approach | 4-substituted-1-(1-phenylethyl)-2-pyrrolidinone | C3 (from C4 of precursor) | 1-Aminoethyl | umich.edu |
Strategies for Chiral Derivatizing Agents in Advanced Analytical Research
The analysis of chiral compounds like 1-(1-phenylethyl)pyrrolidine often requires the determination of enantiomeric purity. An indirect method for this involves the use of a chiral derivatizing agent (CDA). This strategy is based on reacting the enantiomeric mixture with a single, pure enantiomer of the CDA to form a pair of diastereomers. researchgate.net Diastereomers, unlike enantiomers, have different physical properties and can be separated and quantified using standard non-chiral chromatography techniques like HPLC. researchgate.net
A variety of CDAs are available for derivatizing amines. These agents typically contain a reactive group that readily forms a covalent bond with the amine, such as an isocyanate, isothiocyanate, or acyl chloride. researchgate.net For example, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) is a well-known CDA used for the precolumn derivatization of chiral amino acids and amines for separation by reversed-phase HPLC. acs.org The choice of CDA is crucial as it influences the separation efficiency of the resulting diastereomers. researchgate.net
Beyond chromatography, chiral agents are also used in nuclear magnetic resonance (NMR) spectroscopy for enantiomeric discrimination. Chiral solvating agents (CSAs), such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, can be used. researchgate.net The CSA forms transient diastereomeric complexes with the enantiomers of the analyte in the NMR tube. This association leads to different chemical shifts for the corresponding protons and carbons of the two enantiomers, allowing for their differentiation and quantification directly from the NMR spectrum. researchgate.net
Table 3: Chiral Derivatizing and Solvating Agents for Analytical Research
| Agent Type | Agent Name | Analytical Technique | Mechanism | Reference |
|---|---|---|---|---|
| Chiral Derivatizing Agent (CDA) | (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) | HPLC | Forms covalent diastereomers with amine analytes. | acs.org |
| Chiral Derivatizing Agent (CDA) | (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) | HPLC, GC | Forms covalent amide diastereomers with amine analytes. | researchgate.net |
| Chiral Derivatizing Agent (CDA) | 1-Phenylethyl isocyanate | HPLC, GC | Forms covalent urea (B33335) diastereomers with amine/alcohol analytes. | scirp.org |
Computational Chemistry and Theoretical Studies of 1 1 Phenylethyl Pyrrolidine
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been widely applied to elucidate the mechanisms of chemical reactions by calculating the geometries and energies of reactants, transition states, and products.
While specific DFT studies focused exclusively on the reaction mechanisms of 1-(1-phenylethyl)pyrrolidine are not extensively documented in the literature, the principles of DFT can be applied to understand its reactivity. For instance, in reactions involving the pyrrolidine (B122466) nitrogen, such as nucleophilic substitution or addition, DFT can be used to model the reaction pathway. The lone pair of electrons on the nitrogen atom makes it a nucleophilic center. DFT calculations can map the potential energy surface of a reaction, identifying the transition state and calculating the activation energy. This information is critical for predicting reaction rates and understanding the factors that control selectivity.
In a study of related N,N'-substituted p-phenylenediamine (B122844) antioxidants, including a compound with a 1-phenylethyl group, DFT was used to optimize the geometries of the parent molecules and their dehydrogenation products. researchgate.net This type of analysis helps in understanding the antioxidant mechanism, where the ease of hydrogen atom abstraction from the N-H group is a key factor. Such studies on analogous structures provide a blueprint for how DFT could be employed to investigate the role of this compound in similar redox processes. The calculations can reveal how the electronic properties of the molecule, influenced by the phenylethyl and pyrrolidine moieties, affect its reactivity.
Furthermore, DFT is instrumental in studying pericyclic reactions, such as cycloadditions, where pyrrolidine-derived enamines (formed from this compound and a carbonyl compound) can participate. DFT calculations can predict the stereochemical outcome of such reactions by comparing the activation energies of different reaction pathways leading to various stereoisomers.
Conformational Analysis and Stereochemical Prediction via Theoretical Calculations
The three-dimensional structure of a molecule is intimately linked to its physical and chemical properties. For a flexible molecule like this compound, which contains a chiral center and a five-membered ring, conformational analysis is key to understanding its behavior. Theoretical calculations are a primary tool for exploring the conformational landscape and predicting the most stable conformers.
The pyrrolidine ring can adopt various puckered conformations, typically described as envelope and twist forms. The substituents on the ring can significantly influence the preferred pucker. Similarly, rotation around the single bond connecting the phenylethyl group to the pyrrolidine nitrogen introduces additional conformational isomers.
In a study on fluorinated propionamides derived from cyclic pyrrolidine derivatives, theoretical calculations were used alongside X-ray analysis to study their conformational preferences. researchgate.net The most stable conformational arrangement of the (R or S)-1-phenylethyl moiety was determined using DFT optimizations. researchgate.net These studies demonstrate the power of theoretical calculations in predicting and understanding the stereochemical aspects of molecules containing the 1-phenylethylpyrrolidine framework. The interplay of steric and electronic effects, which dictates the preferred conformation, can be quantitatively assessed through these computational methods.
The following table summarizes key aspects of conformational analysis that can be investigated for this compound using theoretical calculations.
| Feature | Description | Computational Method |
| Pyrrolidine Ring Pucker | The pyrrolidine ring can exist in various non-planar conformations, such as envelope and twist forms. The energy difference between these puckers determines their relative populations. | DFT, Molecular Mechanics |
| Rotamers around C-N Bond | Rotation around the single bond connecting the chiral carbon of the phenylethyl group to the pyrrolidine nitrogen leads to different rotational isomers (rotamers). | DFT, Potential Energy Scan |
| Orientation of Phenyl Group | The phenyl group can adopt different orientations relative to the rest of the molecule, which can be influenced by steric hindrance and intramolecular interactions. | DFT, Molecular Mechanics |
| Stereoisomer Stability | For chiral molecules, the relative stability of different diastereomers or enantiomers can be calculated to predict the thermodynamically favored isomer. | DFT, High-level ab initio methods |
Molecular Modeling for Rational Ligand Design and Substrate Interactions
Molecular modeling plays a pivotal role in modern drug discovery and materials science by enabling the rational design of molecules with specific biological activities or properties. For this compound and its derivatives, molecular modeling techniques can be used to predict their interactions with biological targets, such as enzymes and receptors, and to guide the synthesis of new compounds with improved affinity and selectivity.
The general approach involves docking the ligand (e.g., a derivative of this compound) into the binding site of a target protein. Docking algorithms predict the preferred binding orientation and conformation of the ligand and estimate the binding affinity. This information can be used to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for binding.
For example, a study on a series of pyrrolidine derivatives as inhibitors of the anti-apoptotic protein Mcl-1 utilized 3D-QSAR, molecular docking, and molecular dynamics simulations to understand the structural requirements for inhibitory activity. nih.gov Such studies provide a template for how this compound could be used as a scaffold for designing new inhibitors. The phenylethyl group can be envisioned to occupy a hydrophobic pocket in a protein's binding site, while the pyrrolidine ring can serve as a core structure for further functionalization.
Another study focused on pyrrolidine derivatives with GABA-ergic activities, where molecular docking was used to investigate the binding affinity of these compounds to the GABA receptor. jptcp.com The results indicated that N-substituted pyrrolidine derivatives could exhibit significant binding affinity. jptcp.com This suggests that this compound could be a starting point for the design of new central nervous system active agents.
The interaction of phenylalkylamines with the plasma membrane monoamine transporter (PMAT) has been studied to understand the structural features that govern substrate recognition. nih.gov These studies revealed that the distance between the aromatic ring and the nitrogen atom is a critical determinant of binding affinity. nih.gov As this compound is a phenylalkylamine derivative, these findings are directly relevant to predicting its potential interactions with monoamine transporters.
The following table outlines the steps typically involved in the rational design of ligands based on the this compound scaffold.
| Step | Description | Computational Tools |
| Target Identification | Identifying a biological target (e.g., an enzyme or receptor) that is relevant to a particular disease or process. | Bioinformatics databases, Literature search |
| Binding Site Analysis | Characterizing the geometry, size, and physicochemical properties of the ligand-binding site on the target protein. | Molecular visualization software, Pocket detection algorithms |
| Scaffold Selection | Choosing a core molecular structure, such as this compound, that can be chemically modified to create a library of potential ligands. | Chemical intuition, Known active compounds |
| Virtual Screening | Computationally docking a large library of virtual compounds (derivatives of the scaffold) into the target's binding site to identify potential hits with high predicted binding affinity. | Docking software (e.g., AutoDock, Glide) |
| Lead Optimization | Modifying the structure of the initial hits to improve their binding affinity, selectivity, and pharmacokinetic properties. This is an iterative process guided by molecular modeling and experimental feedback. | Free energy perturbation (FEP), Molecular dynamics simulations |
Thermodynamic and Kinetic Modeling of Chemical Transformations
Thermodynamic and kinetic modeling provides a quantitative understanding of the feasibility and rate of chemical reactions. For transformations involving this compound, these models can predict equilibrium constants, reaction rates, and the influence of reaction conditions such as temperature and pressure.
Kinetic modeling focuses on the rate of a chemical reaction. The rate is determined by the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. Transition state theory is a common framework for kinetic modeling. The activation energy can be calculated as the energy difference between the transition state and the reactants. DFT is a reliable method for locating transition state structures and calculating their energies.
A study on the pyrolysis of pyrrolidine, the parent compound of this compound, involved a combined theoretical and experimental approach to develop a detailed chemical kinetic model. hal.science Such models are crucial for understanding the decomposition pathways and the formation of various products at high temperatures. hal.science While the phenylethyl substituent would alter the reaction kinetics, the methodology employed in such studies is directly applicable to this compound.
In the context of materials science, the thermodynamics and kinetics of the Diels-Alder reaction, a process in which pyrrolidine-derived enamines can participate, have been studied to assess the thermoreversibility of the resulting materials. nih.gov The transition from kinetic to thermodynamic control with increasing temperature was observed and modeled. nih.gov This type of analysis is essential for designing smart materials that can respond to thermal stimuli.
The following table summarizes the key parameters obtained from thermodynamic and kinetic modeling and their significance.
| Parameter | Symbol | Significance | Computational Approach |
| Enthalpy of Reaction | ΔH | The heat absorbed or released during a reaction at constant pressure. Determines if a reaction is exothermic (releases heat) or endothermic (absorbs heat). | DFT, Ab initio calculations |
| Entropy of Reaction | ΔS | The change in the degree of disorder or randomness of a system during a reaction. | Statistical mechanics based on calculated vibrational frequencies |
| Gibbs Free Energy of Reaction | ΔG | Determines the spontaneity of a reaction. A negative value indicates a spontaneous reaction. | ΔG = ΔH - TΔS |
| Activation Energy | Ea | The minimum energy required to initiate a chemical reaction. A lower activation energy corresponds to a faster reaction rate. | DFT calculation of transition state energy |
| Rate Constant | k | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. It is temperature-dependent and related to the activation energy. | Transition State Theory, Arrhenius equation |
Future Prospects and Emerging Research Frontiers for 1 1 Phenylethyl Pyrrolidine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of chiral pyrrolidines, including 1-(1-phenylethyl)pyrrolidine, is a critical area of organic chemistry, given their prevalence in biologically active compounds and their role as powerful organocatalysts. nih.gov Historically, the synthesis of these compounds often relied on classical resolution or the use of chiral auxiliaries, methods that can be inefficient and generate significant waste. The future trajectory of this compound synthesis is firmly pointed towards the development of more direct, atom-economical, and sustainable approaches.
A key area of development is the design of novel multicomponent reactions (MCRs). MCRs offer a highly efficient route to complex molecules by combining three or more starting materials in a single step, thereby reducing the number of synthetic operations and minimizing waste. uitm.edu.my Research into MCRs for the synthesis of substituted pyrrolidines is an active field, with the potential to deliver new and efficient pathways to this compound and its analogues. uitm.edu.my
Furthermore, the exploration of radical cyclization approaches presents a promising frontier for pyrrolidine (B122466) synthesis. diva-portal.org These methods can enable the formation of the pyrrolidine ring through novel bond disconnections, potentially offering access to a wider range of structural diversity. The development of photoredox catalysis, in particular, has opened up new possibilities for radical-mediated transformations under mild and environmentally benign conditions. d-nb.info
The quest for sustainability also drives the exploration of bio-based starting materials and renewable feedstocks. huarenscience.com While not yet widely implemented for this compound synthesis, the principles of green chemistry encourage a shift away from petroleum-based feedstocks towards more sustainable alternatives. Future research will likely focus on identifying and developing synthetic routes that begin from renewable resources.
Table 1: Comparison of Synthetic Methodologies for Pyrrolidines
| Methodology | Advantages | Disadvantages |
| Classical Resolution | Access to both enantiomers | Inefficient (maximum 50% yield), generates waste |
| Chiral Auxiliaries | High stereocontrol | Requires additional steps for attachment and removal |
| Asymmetric Catalysis | High efficiency and enantioselectivity | Catalyst development can be challenging |
| Multicomponent Reactions | High atom economy, operational simplicity | Substrate scope can be limited |
| Radical Cyclizations | Access to diverse structures | Can be difficult to control stereoselectivity |
Expansion of Catalytic Applications and Catalyst Design
Derivatives of this compound have already demonstrated their utility as organocatalysts in a variety of asymmetric transformations. nih.gov The future in this area lies in expanding the scope of their catalytic applications and in the rational design of new, more efficient, and selective catalysts.
One promising direction is the development of bifunctional organocatalysts. These catalysts incorporate multiple functional groups that can act in concert to activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereoselectivity. nih.gov For example, prolinamides derived from this compound have been shown to be effective bifunctional catalysts in aldol (B89426) reactions. nih.govmdpi.com The design of novel bifunctional catalysts with optimized hydrogen-bonding networks and steric properties is a key area for future research.
The immobilization of this compound-based catalysts on solid supports is another important frontier. mdpi.com Supported catalysts offer significant advantages in terms of ease of separation from the reaction mixture and the potential for recycling, which are key tenets of green chemistry. mdpi.com Research is ongoing to develop robust and efficient methods for immobilizing these catalysts on materials such as silica (B1680970), polymers, and magnetic nanoparticles, without compromising their catalytic activity. mdpi.com
Furthermore, the application of this compound-derived ligands in transition metal catalysis continues to be an area of active investigation. semanticscholar.org The chiral environment provided by these ligands can induce high levels of enantioselectivity in a wide range of metal-catalyzed reactions, including cross-coupling, hydrogenation, and allylic alkylation. semanticscholar.org The design of new ligands with tailored electronic and steric properties will be crucial for expanding the scope and utility of these catalytic systems.
Table 2: Emerging Catalytic Applications of this compound Derivatives
| Catalytic Application | Catalyst Type | Key Advantages |
| Asymmetric Aldol Reactions | Bifunctional Prolinamides | High yields and enantioselectivities under mild conditions. nih.govmdpi.com |
| Michael Additions | Pyrrolidine-based organocatalysts | Effective for the formation of C-C bonds with high stereocontrol. researchgate.net |
| Heterogeneous Catalysis | Silica-supported organocatalysts | Reusable and easily separable, promoting sustainable processes. mdpi.com |
| Transition Metal Catalysis | Chiral Pyrrolidine Ligands | Enables a broad range of enantioselective transformations. semanticscholar.org |
Advanced Structural and Mechanistic Insights
A deeper understanding of the structural features and reaction mechanisms that govern the performance of this compound-based catalysts is essential for their rational design and optimization. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational modeling to unravel these intricate details.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating the three-dimensional structure of catalysts and catalyst-substrate complexes. researchgate.net This information is invaluable for understanding the origin of stereoselectivity and for designing new catalysts with improved performance. For instance, detailed NMR and crystallographic studies have provided insights into the transition state geometries of aldol reactions catalyzed by prolinamide derivatives. researchgate.net
Computational methods, such as Density Functional Theory (DFT) calculations, are becoming increasingly indispensable in catalysis research. researchgate.net DFT can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcome of a reaction. researchgate.net By combining computational predictions with experimental validation, researchers can gain a comprehensive understanding of the catalytic cycle and identify key factors that control reactivity and selectivity. This synergistic approach will be crucial for the development of next-generation catalysts based on the this compound scaffold.
Mechanistic investigations are also critical for uncovering novel reactivity patterns. For example, recent studies on the photoredox-catalyzed dehydrogenative aromatization of pyrrolidines have revealed unexpected reaction pathways, opening up new avenues for the functionalization of this heterocyclic system. d-nb.info A thorough understanding of these novel transformations will be key to harnessing their full synthetic potential.
Integration with Green Chemistry Principles in Synthetic Endeavors
The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. mdpi.comrroij.com The future of research on this compound will be increasingly guided by these principles, with a focus on minimizing waste, reducing energy consumption, and using safer chemicals. huarenscience.comskpharmteco.com
A key aspect of this integration is the use of greener solvents. Traditional organic solvents often pose significant environmental and health hazards. skpharmteco.com Researchers are actively exploring the use of alternative solvents, such as water, supercritical fluids, and bio-based solvents, for reactions involving this compound and its derivatives. nih.govmdpi.com Solvent-free reaction conditions are also being investigated as a highly sustainable alternative. nih.govmdpi.com
Atom economy is another central principle of green chemistry, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. mdpi.com The development of catalytic reactions, particularly those that proceed with high efficiency and selectivity, is a cornerstone of this approach. The use of this compound-based organocatalysts aligns well with this principle, as they can often promote reactions with high atom economy under mild conditions. nih.gov
Furthermore, the development of catalytic systems that can be easily recovered and reused is a major goal of green chemistry. mdpi.commdpi.com As discussed previously, the immobilization of catalysts on solid supports is a promising strategy for achieving this goal. mdpi.com The design of robust and recyclable catalytic systems based on this compound will be a key focus of future research.
Finally, the entire lifecycle of this compound, from its synthesis to its final application, will be evaluated through the lens of sustainability. This includes considering the environmental impact of the starting materials, the energy efficiency of the synthetic process, and the biodegradability of the final products and any byproducts. By embracing a holistic and green chemistry-oriented approach, the scientific community can ensure that the future development and application of this compound and its derivatives contribute positively to a more sustainable chemical enterprise.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(1-phenylethyl)pyrrolidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step procedures, such as nucleophilic substitution or reductive amination. For example, a modified approach adapted from pyrrolidine derivatives (e.g., 2-pyrrolidine-1-yl-benzaldehydes) includes:
- Step 1 : Reacting a halogenated precursor (e.g., fluorobenzaldehyde) with a pyrrolidine derivative in DMF at 150°C for 20 hours under reflux .
- Step 2 : Monitoring reaction progress via TLC and isolating the product through extraction (ethyl acetate) and washing (ammonium chloride solution).
- Optimization : Adjusting solvent polarity (e.g., THF vs. DMF), temperature, and stoichiometry of reagents can improve yields. Computational tools (e.g., quantum chemical calculations) may help predict optimal conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Critical for confirming the pyrrolidine ring structure and substituent positions. Peaks for aromatic protons (δ ~7.3 ppm) and pyrrolidine methylene groups (δ ~3.3 ppm) are diagnostic .
- Mass Spectrometry (MS) : Provides molecular weight confirmation and fragmentation patterns to verify the phenylethyl substituent.
- IR Spectroscopy : Identifies functional groups (e.g., C-N stretch at ~1200 cm⁻¹).
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position or ring size) influence the pharmacological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents and comparative bioassays. For example:
| Compound | Structural Feature | Pharmacological Profile |
|---|---|---|
| This compound | Phenylethyl at pyrrolidine N-atom | Potential CNS activity |
| 1-(2-Phenylethyl)pyrrolidine | Phenylethyl at C2 position | Stimulant effects |
| 1-(1-Naphthalenyl)pyrrolidine | Bulkier aromatic substituent | Altered receptor binding |
- Approach : Use in vitro receptor binding assays (e.g., dopamine or serotonin receptors) and molecular docking simulations to correlate structural changes with activity shifts.
Q. How can computational chemistry improve the synthesis and design of this compound derivatives?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like ring closure or substituent addition .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures.
- In Silico Screening : Virtual libraries of derivatives can be screened for pharmacokinetic properties (e.g., LogP, bioavailability) before synthesis .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine derivatives?
- Methodological Answer :
- Factorial Design : Systematically vary experimental parameters (e.g., cell line, assay type, concentration) to identify confounding factors .
- Meta-Analysis : Aggregate data from multiple studies, adjusting for methodological differences (e.g., purity standards, solvent effects).
- Control Experiments : Include reference compounds (e.g., PCPy analogues from forensic studies) to benchmark activity .
Q. How are impurities controlled during the synthesis of this compound?
- Methodological Answer :
- Chromatographic Purification : Use flash chromatography or HPLC to separate byproducts (e.g., unreacted starting materials).
- Process Analytics : In-line FTIR or NMR monitors impurity formation in real time.
- Reference Standards : Compare against certified materials (e.g., ATR library compounds) to validate purity .
Data Contradiction and Validation
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
